

The Elusive Cyclocarbons: An Experimental Verdict on a Novel Carbon Allotrope

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclo[18]carbon*

Cat. No.: *B1256028*

[Get Quote](#)

For decades, the existence of cyclocarbons, molecular rings of pure carbon, remained a theoretical postulate. Recent breakthroughs in on-surface synthesis and advanced microscopy have finally provided concrete experimental validation, resolving long-standing debates about their structure and properties. This guide compares the experimentally determined characteristics of various cyclocarbons with their theoretically predicted alternatives, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The primary challenge in studying cyclocarbons lies in their high reactivity, making their isolation and characterization under normal conditions extremely difficult.^{[1][2]} The game-changing approach has been the on-surface synthesis on inert substrates, such as a bilayer of sodium chloride on a copper surface (NaCl/Cu(111)), at cryogenic temperatures (around 5 Kelvin).^{[2][3][4]} This method provides a stable environment to generate and investigate these elusive molecules.

A Tale of Two Structures: Polyyenic vs. Cumulenic

A central question in cyclocarbon research has been the nature of the carbon-carbon bonds. Theoretical calculations have proposed two main possibilities: a cumulenic structure with consecutive double bonds or a polyyenic structure with alternating single and triple bonds.^{[5][6]}

High-resolution atomic force microscopy (AFM) has been instrumental in settling this debate. For the widely studied cyclo[7]carbon (C18), AFM images have unambiguously revealed a polyyenic structure, characterized by nine-fold symmetry corresponding to the alternating bond lengths.^{[1][3]} This experimental observation has been crucial in validating theoretical models

that predicted the polyynic form to be more stable.^[5] Similarly, the polyynic structures of anti-aromatic cyclo[8]carbon and cyclo[9]carbon have also been confirmed using bond-resolved AFM.^{[10][11]}

Comparative Analysis of Experimentally Validated Cyclocarbons

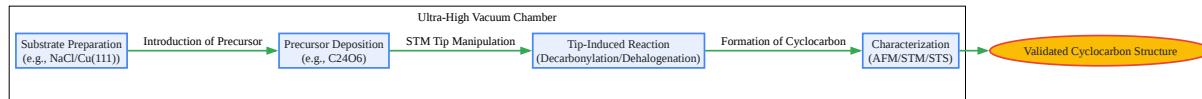
The on-surface synthesis technique has enabled the generation and characterization of a series of cyclocarbons. The table below summarizes the key experimental findings for different cyclocarbon species and compares them with alternative carbon allotropes where applicable.

Cyclocarbon	Method of Generation	Substrate	Characterization Technique	Key Experimental Findings	Theoretical Prediction Comparison
Cyclo[7]carbon (C18)	Tip-induced decarbonylation of C ₂₄ O ₆ ; Tip-induced debromination of C ₁₈ Br ₆	NaCl/Cu(111)	High-Resolution Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM)	Confirmed polyynic structure with alternating single and triple bonds. [1][3]	Validates theoretical models predicting the polyynic structure to be more stable than the cumulenic form.[5]
Cyclo[8]carbon (C12)	On-surface retro-Bergman ring-opening of a halogenated precursor	NaCl	Bond-resolved Atomic Force Microscopy (AFM)	Unambiguously revealed a polyynic structure.[10][11]	Consistent with theoretical predictions for smaller, anti-aromatic cyclocarbons. [12]
Cyclo[9]carbon (C20)	On-surface retro-Bergman ring-opening of a halogenated precursor	NaCl/Au(111)	Bond-resolved Atomic Force Microscopy (AFM), Scanning Tunneling Spectroscopy (STS)	Confirmed polyynic structure; Measured a transport gap of 3.8 eV.[11][13]	The measured bandgap provides a benchmark for theoretical calculations of electronic properties. [13]
Cyclo[5]carbon &	On-surface synthesis	NaCl	Atomic Force Microscopy (AFM)	Visualized cumulenic structures at	Demonstrates that both polyynic and

Cyclo[14]carb on			4.7 Kelvin. [15]	cumulenic structures can exist depending on the ring size. [12][16]
Cyclo[6]carbo n	On-surface synthesis	NaCl	Not specified in detail	Further characterizati on is needed Generation of C16 has been reported.[13]

Experimental Protocols: A Glimpse into the Nanoscale Laboratory

The successful validation of cyclocarbon structures hinges on meticulous experimental procedures conducted in ultra-high vacuum and at cryogenic temperatures.

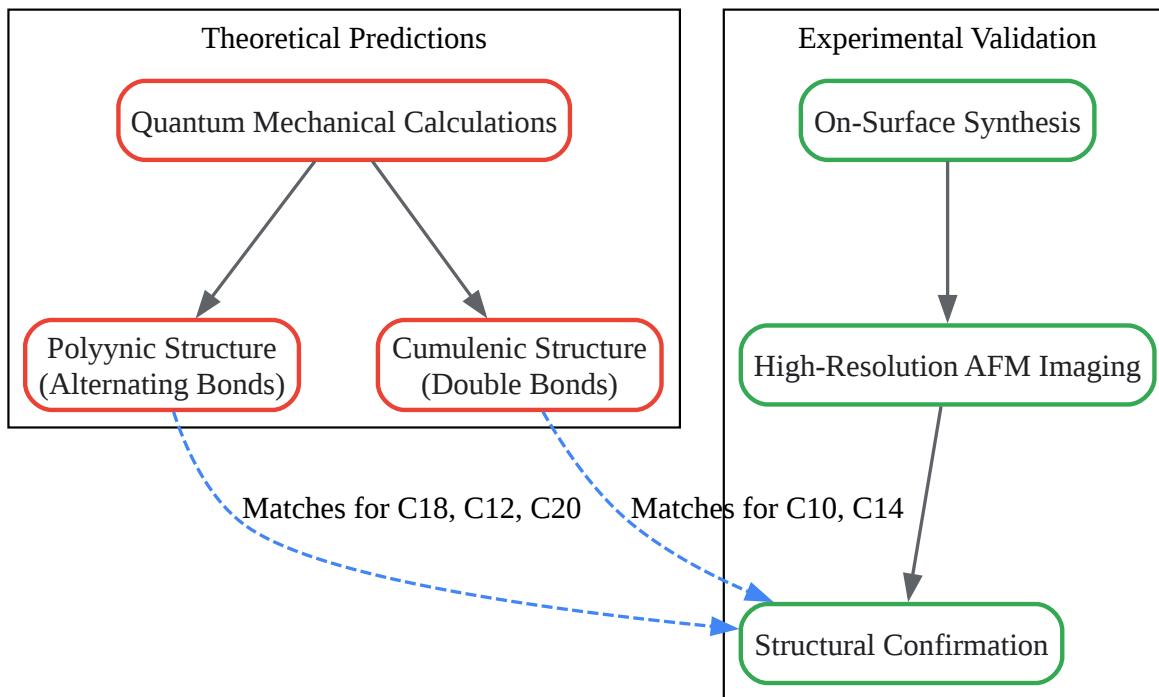

On-Surface Synthesis via Precursor Manipulation

- Substrate Preparation: A pristine single-crystal surface, typically Cu(111) or Au(111), is cleaned in ultra-high vacuum. A bilayer of NaCl is then deposited to create an insulating and inert surface, preventing unwanted reactions between the cyclocarbon and the metallic substrate.[4]
- Precursor Deposition: A precursor molecule, such as C₂₄O₆ for C₁₈ or a halogenated hydrocarbon for C₁₂ and C₂₀, is sublimated onto the prepared NaCl surface.[10][14]
- Tip-Induced Reaction: A sharp metallic tip of an STM/AFM is positioned over a precursor molecule. By applying voltage pulses, specific bonds within the precursor are broken.[4] For C₂₄O₆, this involves the sequential removal of carbon monoxide (CO) molecules.[2][14] For

halogenated precursors, it involves dehalogenation.[3] This process is precisely controlled and monitored.

- Characterization: The same tip is then used to image the resulting molecule with sub-atomic resolution using non-contact AFM, which allows for the direct visualization of the bond structure.[3] Scanning tunneling spectroscopy can be employed to probe the electronic properties, such as the bandgap.[11][13]

The following diagram illustrates the general workflow for the on-surface synthesis and characterization of cyclocarbons.



[Click to download full resolution via product page](#)

On-surface synthesis and characterization workflow.

Logical Relationship: From Theoretical Prediction to Experimental Validation

The journey to validate the structure of cyclocarbons exemplifies the synergy between theoretical chemistry and experimental physics.

[Click to download full resolution via product page](#)

The interplay of theory and experiment in cyclocarbon research.

Conclusion

The experimental validation of cyclocarbon structures marks a significant milestone in carbon chemistry. The development of on-surface synthesis techniques coupled with high-resolution imaging has not only confirmed the existence of these novel allotropes but has also provided invaluable data on their atomic-scale structure and electronic properties. This foundation of experimental evidence is crucial for guiding future research into the potential applications of cyclocarbons in molecular electronics, materials science, and beyond. The continued exploration of different cyclocarbon species and their derivatives promises to uncover even more exciting fundamental science and technological possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [sciencenews.org](https://www.sciencenews.org/article/1908.05904) [sciencenews.org]
- 2. [1908.05904] An sp-hybridized molecular carbon allotrope, cyclo[18]carbon [arxiv.org]
- 3. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/acs.jpcsa.5b00001) [pubs.acs.org]
- 4. [uu.diva-portal.org](https://uu.diva-portal.org/smash/get/diva2:1000000/pdf) [uu.diva-portal.org]
- 5. From Cyclo[18]carbon to the Novel Nanostructures—Theoretical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The (Anti)aromatic Properties of Cyclo[n]Carbons: Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The optical response of aromatic cyclocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. [pubs.acs.org](https://pubs.acs.org/doi/10.1021/acs.jpcsa.5b00001) [pubs.acs.org]
- 9. [mdpi.com](https://www.mdpi.com/1420-3683/12/1/1) [mdpi.com]
- 10. [researchgate.net](https://www.researchgate.net/publication/323456788) [researchgate.net]
- 11. On-surface synthesis and characterization of anti-aromatic cyclo[12]carbon and cyclo[20]carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [iqcc.udg.edu](https://iqcc.udg.edu/10.1021/acs.jpcsa.5b00001) [iqcc.udg.edu]
- 13. [researchgate.net](https://www.researchgate.net/publication/323456788) [researchgate.net]
- 14. Cyclocarbon: The First Cyclic Carbon Allotrope - Chemistry Hall [chemistryhall.com]
- 15. [researchgate.net](https://www.researchgate.net/publication/323456788) [researchgate.net]
- 16. Generation and Characterization of Cyclocarbons for DPG Spring Meeting 2024 - IBM Research [research.ibm.com]
- To cite this document: BenchChem. [The Elusive Cyclocarbons: An Experimental Verdict on a Novel Carbon Allotrope]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256028#experimental-validation-of-the-predicted-cyclocarbon-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com